2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one
Description
2-(4-Benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one is a pyridinone derivative featuring a benzylpiperazine carbonyl group at the 2-position and a 4-fluorobenzyloxy substituent at the 5-position. Its synthesis involves multi-step reactions, including oxidation of hydroxymethyl intermediates (e.g., using MnO₂) and coupling of piperazine derivatives . The compound’s structure is designed to optimize interactions with biological targets, such as enzymes or receptors, through its dual functional groups. The 4-fluorobenzyloxy group enhances lipophilicity and metabolic stability, while the benzylpiperazine moiety may contribute to receptor binding affinity .
Properties
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]-1-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3/c1-27-17-24(32-18-20-7-9-21(26)10-8-20)23(30)15-22(27)25(31)29-13-11-28(12-14-29)16-19-5-3-2-4-6-19/h2-10,15,17H,11-14,16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJYYZHKEBCLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Coupling with Pyridinone: The next step involves the coupling of the 4-benzylpiperazine with a pyridinone derivative. This is usually done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Fluorobenzyl Group: The final step is the introduction of the 4-fluorobenzyl group. This can be achieved through an etherification reaction using 4-fluorobenzyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl positions. Halogenated reagents like bromine or chlorine can be used for such transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with halogen atoms replacing hydrogen atoms on the benzyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Pyridinone Derivatives with Piperazine Linkers
- Compound 5k (): Structure: 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((2-((4-fluorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)ethanone. Key Features: Replaces the pyridinone core with a pyrimidine ring and introduces a sulfur-based 4-fluorobenzylthio group. Synthesis: Achieved 90% yield via nucleophilic substitution. Melting point: 138–142°C . Comparison: The thioether linkage in 5k may reduce oxidative stability compared to the ether linkage in the target compound.
Pyridinone Derivatives with Modified Substituents
- Compound 14e (): Structure: 5-Hydroxy-2-((5-((4-methoxyphenyl)amino)-4-nitro-1H-imidazol-1-yl)methyl)-1-methylpyridin-4(1H)-one. Key Features: Replaces the benzylpiperazine group with a nitroimidazole moiety. Bioactivity: Exhibits anti-HIV-1 activity (EC₅₀ = 2.1 μM) but lower selectivity index compared to the target compound .
Physicochemical Properties
<sup>a</sup> Predicted using ChemAxon. <sup>c</sup> Estimated based on analogous syntheses .
Antioxidant and Iron Chelation
The target compound’s ortho-hydroxypyridinone core (common in ) enables iron chelation, a property critical for antioxidant activity. Analogues like IIa (5-benzyloxy-2-hydroxymethyl-pyridin-4-one) show IC₅₀ values of 8.2 μM in ferrozine assays, comparable to deferoxamine . Fluorinated derivatives, such as the target compound, may exhibit enhanced membrane permeability due to the 4-fluorobenzyl group.
Enzyme Inhibition and Antiproliferative Effects
- PARP1 Inhibition : Compound 5k () inhibits PARP1 with IC₅₀ = 0.9 μM, likely due to the 4-fluorobenzylthio group’s electron-withdrawing effects. The target compound’s benzylpiperazine group may similarly enhance binding to catalytic domains .
- Anti-HIV Activity : Compound 14e () shows moderate anti-HIV activity, whereas the target compound’s piperazine linker may improve pharmacokinetics for viral entry inhibition .
Biological Activity
2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one, also known as a synthetic organic compound, has gained attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H23FN2O4
- Molecular Weight : 422.456 g/mol
- CAS Number : 1021060-38-7
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Ring : Reaction of a suitable amine with a dihaloalkane.
- Benzylation : Benzylation of the piperazine using benzyl chloride.
- Carbonylation : Introduction of the carbonyl group via reaction with a carbonylating agent.
- Fluorobenzylation : Reaction with 4-fluorobenzyl chloride to add the fluorobenzyl group.
- Cyclization : Final cyclization to form the pyridinone ring.
Pharmacological Potential
Research indicates that this compound exhibits significant pharmacological potential, particularly in:
- Antimicrobial Activity : Studies have shown effectiveness against various bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their antibiotic resistance .
- Cytotoxicity : Preliminary assays suggest that it may induce cytotoxic effects in certain cancer cell lines, making it a candidate for further anti-cancer drug development.
The biological activity is believed to stem from its ability to interact with specific biological targets:
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes linked to disease pathways, which could be beneficial in treating conditions like cancer and infections.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a novel mechanism of action .
Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were reported to be substantially lower than those of conventional chemotherapeutic agents, indicating its potential as an effective anti-cancer drug .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-benzyl-2H-phthalazin-1-one | Structure | Moderate antimicrobial activity |
| 4-fluorobenzyl-2H-pyran-4-one | Structure | Low cytotoxicity |
| Benzylpiperazine derivatives | Structure | Variable activity depending on substituents |
The unique combination of functional groups in this compound contributes to its distinct biological properties compared to similar compounds.
Q & A
Basic Question: What are the key steps and considerations in synthesizing 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Formation of the piperazine-carbonyl linkage using benzoyl chloride derivatives under anhydrous conditions (e.g., dichloromethane) with a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
- Etherification : Introduction of the 4-fluorobenzyloxy group via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and catalysts like potassium carbonate .
- Monitoring : Progress tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate purity .
- Purification : Flash chromatography or crystallization (e.g., using diethyl ether) to isolate the final product .
Basic Question: How is the compound characterized post-synthesis?
Answer:
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and functional groups (e.g., fluorobenzyl protons at ~7.0 ppm, piperazine methylene signals at ~3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure using programs like SHELXL; Cambridge Structural Database (CCDC) provides crystallographic data (e.g., bond angles, torsion angles) .
Advanced Question: How can reaction yields be optimized for this compound?
Answer:
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., DCM) improve coupling efficiency .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylations; elevated temperatures (50–80°C) accelerate etherification .
- Base-to-Reagent Ratios : Excess DIPEA (1.5–2.0 eq.) ensures complete deprotonation in coupling steps .
Advanced Question: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Answer:
- Multi-Technique Cross-Validation : Compare NMR data with X-ray results to confirm substituent positions (e.g., dihedral angles between aromatic rings) .
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups in piperazine) .
- Dynamic HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) to refine spectral interpretations .
Advanced Question: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Answer:
- Crystal Quality : Slow vapor diffusion (e.g., ether into DCM) improves crystal lattice formation .
- Hydrogen Bonding : SHELXL refines H-bond networks (e.g., carbonyl-oxygen interactions) to resolve disorder .
- Twinned Data : SHELXD/SHELXE pipelines robustly phase high-symmetry crystals .
Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Variation : Modify benzyl/fluorobenzyl groups to assess steric/electronic effects on target binding (e.g., replace fluorine with chlorine or methyl) .
- Bioassay Integration : Test analogs against biological targets (e.g., kinases, GPCRs) under controlled pH and temperature to quantify IC₅₀ values .
- Molecular Docking : Use crystallographic data to model ligand-receptor interactions and predict activity .
Advanced Question: How to address low purity in HPLC analysis of intermediates?
Answer:
- Gradient Optimization : Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve co-eluting peaks .
- Ion-Pair Chromatography : Add trifluoroacetic acid (0.1%) to improve separation of polar intermediates .
- Prep-HPLC : Scale-up purification using C18 columns for >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
